4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by the presence of a trifluoromethyl group, a benzylthio group, and a propyl group attached to the benzo[e][1,2,4]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, including the formation of the benzo[e][1,2,4]thiadiazine core and subsequent functionalization with the propyl, benzylthio, and trifluoromethyl groups. Common synthetic routes may include:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propyl group: This step may involve alkylation reactions using propyl halides under basic conditions.
Attachment of the benzylthio group: This can be accomplished through nucleophilic substitution reactions using benzylthiol or its derivatives.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure may render it useful in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-3-((3-(trifluoromethyl)phenyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine
Uniqueness
4-propyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
IUPAC Name |
4-propyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S2/c1-2-10-23-15-8-3-4-9-16(15)27(24,25)22-17(23)26-12-13-6-5-7-14(11-13)18(19,20)21/h3-9,11H,2,10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYJCGHTAPOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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